molecular formula C8H7NO B8492784 1-Propa-1,2-dienylpyrrole-3-carbaldehyde

1-Propa-1,2-dienylpyrrole-3-carbaldehyde

Cat. No.: B8492784
M. Wt: 133.15 g/mol
InChI Key: UYLSDFHNXQUVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propa-1,2-dienylpyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H7NO It features a pyrrole ring substituted with a propadienyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with propargyl bromide under basic conditions to form the propadienyl group. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propadienyl group can undergo electrophilic substitution reactions, particularly at the alpha position of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.

Major Products Formed:

    Oxidation: 1-propadienyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-propadienyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Propa-1,2-dienylpyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Propa-1,2-dienylpyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propadienyl group may also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.

Comparison with Similar Compounds

    1H-pyrrole-3-carboxaldehyde: Lacks the propadienyl group but shares the aldehyde functionality.

    1H-indole-3-carboxaldehyde: Contains an indole ring instead of a pyrrole ring, with similar reactivity.

    1H-pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.

Uniqueness: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde is unique due to the presence of both the propadienyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h3-7H,1H2

InChI Key

UYLSDFHNXQUVGT-UHFFFAOYSA-N

Canonical SMILES

C=C=CN1C=CC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g of pyrrole-3-carboxaldehyde was dissolved in 25 ml of tetrahydrofuran with stirring at the ambient temperature for 15 minutes and after cooling to 0° to 5° C., 528 mg of sodium hydride as 50% in oil were added with stirring for 10 minutes cold. The temperature was allowed to return to the ambient with stirring for 40 minutes under nitrogen and 1 ml of propargyl bromide was added with stirring for a further 2 hours at 40° to 50° C. Then, the reaction mixture was poured into 15 ml of water, and was extracted with methylene chloride. The extracts were dried and concentrated by distilling off the solvent. The residue was chromatographed over silica and eluted with a mixture of hexane and ethyl acetate (7-3) to obtain 1.166 g of 1-propadienyl-1H-pyrrole-3-carboxaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.